2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the tetrahydrobenzo thieno pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiophene derivatives with suitable amines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Industry: It may be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site . This inhibition disrupts the signaling pathways involved in cell proliferation, making it a potential antitumor agent.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Known for its anti-inflammatory properties.
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Exhibits moderate antitumor activity.
Uniqueness
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one stands out due to its specific structural features and its potent activity against certain cancer cell lines. Its ability to inhibit EGFR makes it a promising candidate for further drug development.
Biological Activity
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.31 g/mol
- IUPAC Name : this compound
Pharmacological Properties
The compound is part of the tetrahydrobenzo thieno pyrimidine family, known for diverse pharmacological properties including:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential against human pulmonary carcinoma cells with IC₅₀ values indicating effective inhibition of cell proliferation .
- Kinase Inhibition : The compound has demonstrated inhibitory activity against specific kinases such as FLT3. Studies report that it can inhibit kinase activity by up to 81.8%, suggesting its potential as an anticancer agent targeting oncogenic receptors .
The biological activity of this compound is primarily attributed to its ability to interact with and inhibit key molecular targets:
- Epidermal Growth Factor Receptor (EGFR) : It binds to the active site of EGFR, inhibiting its signaling pathway which is crucial in cancer progression.
- Microtubule Depolymerization : The compound has been shown to cause microtubule depolymerization at concentrations as low as 10 µM in certain cancer cell lines. This effect is linked to its antiproliferative potency and is measured using the sulforhodamine B assay (SRB assay) .
Antiproliferative Activity
A study evaluated the antiproliferative effects of various thienopyrimidine derivatives including the target compound. The results indicated that compounds with modifications at the C-4 position exhibited enhanced biological activity. Specifically:
Compound | IC₅₀ (µM) | Activity Description |
---|---|---|
2-Amino-8-methyl... | 32.4 ± 5.5 | Significant cytotoxicity against all tested cell lines |
Chloro-acetohydrazide derivative | 12.0 ± 3.2 | Most potent among derivatives tested |
Control (no treatment) | N/A | Baseline for comparison |
Kinase Inhibition Studies
In a comparative study assessing kinase inhibition across several compounds:
Compound | % Kinase Inhibition |
---|---|
2-Amino-8-methyl... | 81.8% |
Compound A | 79.4% |
Compound B | 41.4% |
These findings underscore the potential of this compound in therapeutic applications targeting kinase-related pathways in cancer.
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-amino-8-methyl-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3OS/c1-5-2-3-7-6(4-5)8-9(16-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15) |
InChI Key |
XORWRNQZYBMARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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